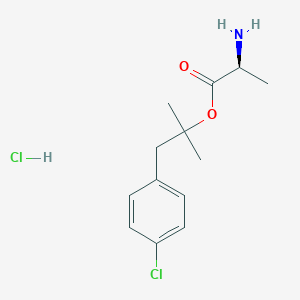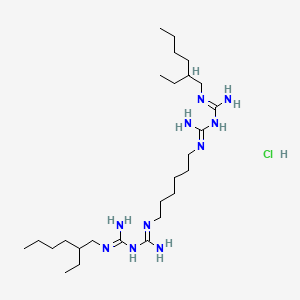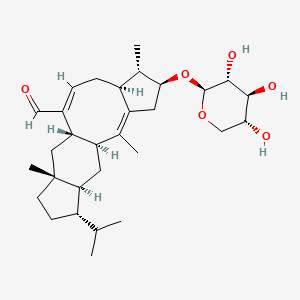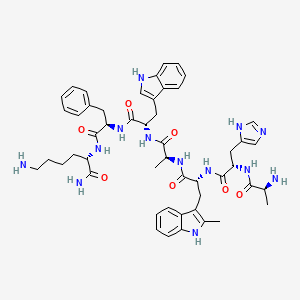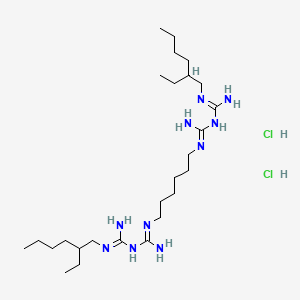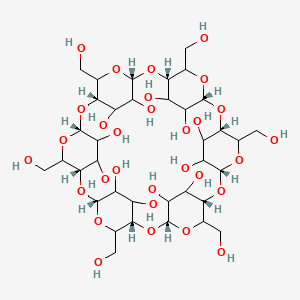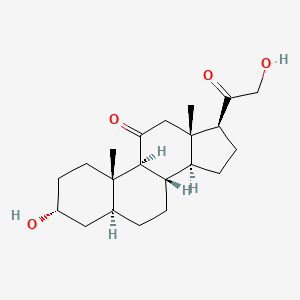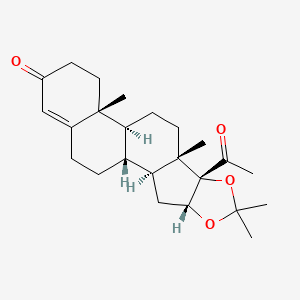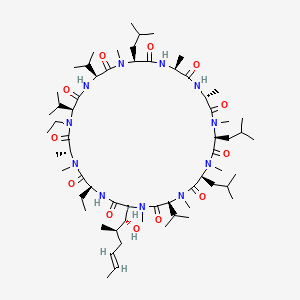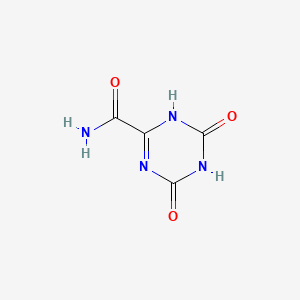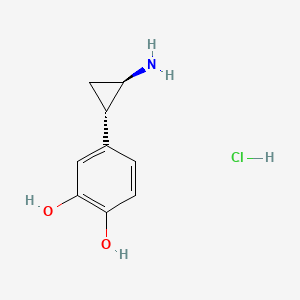
2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ASL-7003 is a dopamine analog with cardian stimulating properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride has been synthesized as part of research assessing the importance of conformational isomerism in the biological actions of dopamine. Studies have shown that this compound, in its E and Z isomers, possesses weak alpha-adrenergic agonist properties and exhibits cardiostimulatory effects similar to dopamine, although lacking renal dopaminergic activity (Erhardt, Gorczynski, & Anderson, 1979).
Synthetic Applications
Research has demonstrated the utility of primary cyclopropylamines, like 2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride, as intermediates in synthesizing constrained amino acid derivatives and pyrrolizidine analogues. These findings illustrate the compound's role in complex organic synthesis processes (Joosten, Vasse, Bertus, & Szymoniak, 2008).
Structural Studies and Isomerization
Studies on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes have highlighted the prevalence of cyclopropylamines in pharmaceuticals and agrochemicals. The research also observed that cyclopropylamine cis/trans-isomerization can be controlled by the presence of zinc halide salts and the addition of a polar aprotic cosolvent (West et al., 2019).
Cyclopropenone Oximes Reaction
Research into the reaction of cyclopropenone oximes with isocyanates has provided insights into the chemistry of related cyclopropylamine compounds. These studies contribute to understanding the broader reactivity patterns of cyclopropylamines in various chemical environments (Yoshida et al., 1988).
N-Dealkylation and Oxidation Studies
Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase have provided important insights into the fate of the cyclopropyl group upon N-dealkylation. This research is crucial for understanding the metabolic pathways of cyclopropylamines and related compounds in biological systems (Shaffer, Morton, & Hanzlik, 2001).
Eigenschaften
CAS-Nummer |
67035-23-8 |
|---|---|
Produktname |
2-(3,4-Dihydroxyphenyl)cyclopropylamine hydrochloride |
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
4-[(1S,2R)-2-aminocyclopropyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-4-6(7)5-1-2-8(11)9(12)3-5;/h1-3,6-7,11-12H,4,10H2;1H/t6-,7+;/m0./s1 |
InChI-Schlüssel |
ACHGAFSCURLACN-UOERWJHTSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)O)O.Cl |
SMILES |
C1C(C1N)C2=CC(=C(C=C2)O)O.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C=C2)O)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
67035-23-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+,--)- 1,2-benzenediol, 4-(2-aminocyclopropyl)-, hydrochloride, trans-(+--)- 2-(3,4-dihydroxyphenyl)cyclopropylamine.HCl ASL 7003 ASL 7003, hydrochloride, (cis)-(+-)-isomer ASL-7003 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



